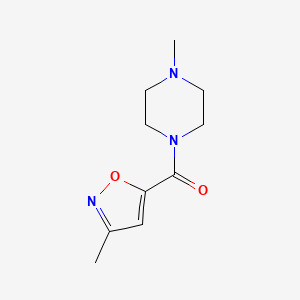
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Furthermore, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. Additionally, it exhibits potent and specific biological activity, making it a useful tool for studying various physiological and biochemical processes. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The potential therapeutic applications of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone are vast and varied. Some possible future directions for research include studying its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as an anti-cancer agent, and exploring its use as a treatment for chronic pain and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone is a promising chemical compound with significant potential for therapeutic applications. Its stable synthesis, potent biological activity, and specific mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its therapeutic potential and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole with 4-methylpiperazine in the presence of a suitable catalyst. This process results in the formation of a white crystalline powder with a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have potent anti-anxiety and anti-depressant effects.
Propiedades
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-9(15-11-8)10(14)13-5-3-12(2)4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAJBWGIRLFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
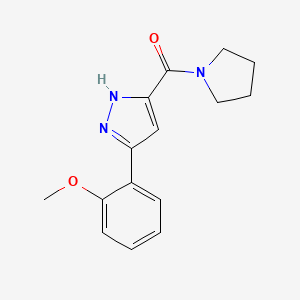
methanone](/img/structure/B7478270.png)

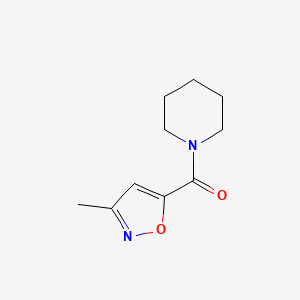

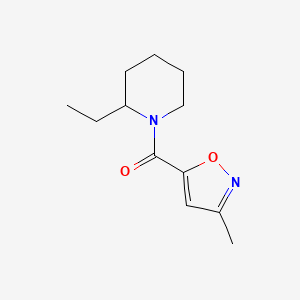
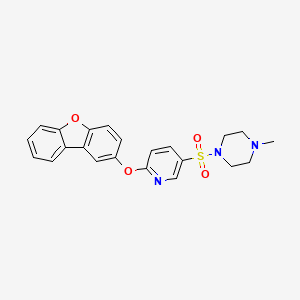
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)